molecular formula C10H9NO3 B034320 4-methoxyindole-2-carboxylic acid CAS No. 103260-65-7

4-methoxyindole-2-carboxylic acid

Cat. No.: B034320
CAS No.: 103260-65-7
M. Wt: 191.18 g/mol
InChI Key: ZZAVIQXQBBOHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1H-indole-2-carboxylic acid is an indole derivative with a methoxy group at the 4-position and a carboxylic acid group at the 2-position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-methoxy-1H-indole-2-carboxylic acid involves the reaction of methyl 4-methoxy-2-indolecarboxylate with an aqueous solution of sodium hydroxide. The mixture is stirred and heated until uniform, then refluxed for 30 minutes. The resulting solution is acidified, and the precipitate is extracted with ethyl acetate, yielding the desired compound .

Industrial Production Methods

Industrial production methods for 4-methoxy-1H-indole-2-carboxylic acid typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

4-Methoxy-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-1H-indole-2-carboxylic acid is unique due to the presence of both the methoxy group at the 4-position and the carboxylic acid group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-methoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-9-4-2-3-7-6(9)5-8(11-7)10(12)13/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAVIQXQBBOHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358640
Record name 4-Methoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103260-65-7
Record name 4-Methoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-methoxy-1H-indole-2-carboxylic acid methyl ester (0.448 g, 2.18 mmol) in potassium hydroxide (0.612 g, 10.9 mmol) and EtOH (111 mL) was stirred at ambient temperature for about 16 h. The reaction mixture was concentrated in vacuo and the residue portioned between water (10 mL) and Et2O (10 mL). The aqueous portion was separated and acidified by the addition of 1N aqueous HCl, then extracted with Et2O (2×10 mL). The combined organic extracts were washed with brine (10 mL), dried over MgSO4, filtered, and concentrated in vacuo to give 4-methoxy-1H-indole-2-carboxylic acid (0.371 g, 89%) as a white solid which was used in subsequent reactions without further purification. 1H NMR (d6 DMSO, 400 MHz) 12.84 (1H, s), 11.74 (1H, s), 7.15 (1H, t), 7.00-7.03 (2H, m), 6.52 (1H, d), and 3.87 (3H, s).
Quantity
0.448 g
Type
reactant
Reaction Step One
Quantity
0.612 g
Type
reactant
Reaction Step One
Name
Quantity
111 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The carboxylate (3a) (4 g, 19.49 mmol, 1 eq) obtained in (2-1) was added to aqueous solution of sodium hydroxide (2M, 98 mL, 0.20 mmol, 10 eq). The suspension was stirred and heated until the reaction mixture was uniform, and then refluxed for 30 minutes with heating. The mixture solution was acidified, and the resulting precipitate was extracted three times with ethyl acetate (100 mL). The extracts were combined, washed with water, dried over magnesium sulfate, and concentrated to give white solid of the title compound (4a) (3.71 g, yield 99%).
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
( 2-1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
98 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.